molecular formula C15H12O2 B188980 2-[(E)-2-Phenylethenyl]benzoic acid CAS No. 5079-90-3

2-[(E)-2-Phenylethenyl]benzoic acid

Cat. No. B188980
CAS RN: 5079-90-3
M. Wt: 224.25 g/mol
InChI Key: MGJDPQKVELOHMT-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-Phenylethenyl]benzoic acid, commonly known as trans-cinnamic acid, is an organic compound with the chemical formula C9H8O2. It is a white crystalline solid that has a characteristic odor of honey and is widely used in the food, cosmetic, and pharmaceutical industries. This compound is synthesized by the condensation of benzaldehyde and acetic anhydride, and it has various scientific research applications due to its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-Phenylethenyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antioxidant properties. It also has antimicrobial and antifungal properties, making it useful in the treatment of various infections. Additionally, it has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(E)-2-Phenylethenyl]benzoic acid in lab experiments include its availability, low cost, and ease of synthesis. It is also a stable compound that can be stored for long periods without degradation. However, its solubility in water is limited, making it difficult to use in aqueous solutions. Additionally, it has a low melting point, which can make it difficult to handle in high-temperature reactions.

Future Directions

There are several future directions for the research on 2-[(E)-2-Phenylethenyl]benzoic acid. One area of research is the development of novel synthetic routes for the production of cinnamic acid derivatives with improved properties. Another area of research is the investigation of the molecular mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Additionally, the use of this compound as a starting material for the synthesis of novel organic compounds with diverse applications in various industries is an area of research that holds great promise.

Synthesis Methods

The synthesis of 2-[(E)-2-Phenylethenyl]benzoic acid is carried out by the condensation of benzaldehyde and acetic anhydride in the presence of a catalyst such as sodium acetate or pyridine. The reaction takes place under reflux conditions, and the product is obtained by recrystallization from ethanol or water. The yield of the reaction is around 70-80%, and the purity of the product can be determined by melting point analysis or spectroscopic techniques such as infrared or nuclear magnetic resonance spectroscopy.

Scientific Research Applications

2-[(E)-2-Phenylethenyl]benzoic acid has various scientific research applications due to its unique chemical and physical properties. It is used as a starting material for the synthesis of various organic compounds such as cinnamyl alcohol, cinnamaldehyde, and cinnamic acid derivatives. These compounds have diverse applications in the field of medicine, food, and cosmetic industries.

properties

CAS RN

5079-90-3

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]benzoic acid

InChI

InChI=1S/C15H12O2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H,16,17)/b11-10+

InChI Key

MGJDPQKVELOHMT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=O)O

SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=O)O

Other CAS RN

5079-90-3

Origin of Product

United States

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